molecular formula C11H13BrO3 B2845188 2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid CAS No. 881590-57-4

2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid

Cat. No. B2845188
CAS RN: 881590-57-4
M. Wt: 273.126
InChI Key: BBGLAOVVZCRLDO-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 881590-57-4. It has a molecular weight of 273.13 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13BrO3/c1-6-4-9(12)5-7(2)10(6)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) . This code represents the molecular structure of the compound.

Scientific Research Applications

Metabolism and Toxicity Studies

Studies have explored the metabolism of psychoactive substances to understand their potential toxic effects. For instance, the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), which shares structural similarities with the compound , has been investigated across different species, including humans. This research helps in constructing the main metabolic pathways and identifying possible toxic effects, providing a foundation for understanding related compounds (Carmo et al., 2005).

Synthetic Pathways

Research on synthesizing new compounds provides insights into the chemical reactivity and potential applications of similar compounds. For example, the synthesis of 2,5,7-trimethylbenzofuran-3(1H)-one from 2-(2,4-Dimethylphenoxy)propionic acid highlights the methods for creating complex molecules with potential biological activity (Hogale et al., 1995).

Advanced Drug Design

The design and synthesis of drug analogs, such as α₁-adrenoceptor antagonists from compounds with similar structures, demonstrate the potential for developing new therapeutics. This approach involves modifying the chemical structure to enhance efficacy or reduce metabolism (Xi et al., 2011).

Material Science Applications

In material science, the structural analysis and synthesis of compounds with specific functionalities, like those derived from dimethylphenoxy compounds, contribute to the development of new materials with desirable properties (Sun et al., 2008).

Safety and Hazards

“2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-6-4-9(12)5-7(2)10(6)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGLAOVVZCRLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C(=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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